molecular formula C9H10O B12310649 4'-Methyl-D3-acetophenone

4'-Methyl-D3-acetophenone

Cat. No.: B12310649
M. Wt: 137.19 g/mol
InChI Key: GNKZMNRKLCTJAY-FIBGUPNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-D3-acetophenone typically involves the deuteration of 4-methylacetophenone. One common method is the reaction of 4-methylacetophenone with deuterium gas in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure the complete exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of 4’-Methyl-D3-acetophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions and ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4’-Methyl-D3-acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4’-Methyl-D3-acetophenone is primarily related to its role as a deuterated analog. The presence of deuterium atoms affects the compound’s chemical and physical properties, such as bond strength and reaction kinetics. This makes it a valuable tool in studying reaction mechanisms and metabolic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the study .

Comparison with Similar Compounds

4’-Methyl-D3-acetophenone can be compared with other similar compounds such as:

Uniqueness: The uniqueness of 4’-Methyl-D3-acetophenone lies in its deuterium labeling, which provides distinct advantages in spectroscopic studies and metabolic research. The deuterium atoms enhance the stability and alter the reaction kinetics, making it a valuable tool in various scientific applications .

Properties

Molecular Formula

C9H10O

Molecular Weight

137.19 g/mol

IUPAC Name

1-[4-(trideuteriomethyl)phenyl]ethanone

InChI

InChI=1S/C9H10O/c1-7-3-5-9(6-4-7)8(2)10/h3-6H,1-2H3/i1D3

InChI Key

GNKZMNRKLCTJAY-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

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